molecular formula C21H21S+ B12685586 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene CAS No. 4024-11-7

1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene

Cat. No.: B12685586
CAS No.: 4024-11-7
M. Wt: 305.5 g/mol
InChI Key: VZUUNOYQXCOPLT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with methyl groups and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-2-ethylbenzene: Similar structure but with an ethyl group instead of the sulfanyl group.

    1,4-Dimethyl-2-vinylbenzene: Contains a vinyl group instead of the sulfanyl group.

    1,4-Dimethyl-2-isobutylbenzene: Features an isobutyl group in place of the sulfanyl group.

Uniqueness

1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

4024-11-7

Molecular Formula

C21H21S+

Molecular Weight

305.5 g/mol

IUPAC Name

(2,5-dimethylphenyl)-(4-methylphenyl)-phenylsulfanium

InChI

InChI=1S/C21H21S/c1-16-10-13-20(14-11-16)22(19-7-5-4-6-8-19)21-15-17(2)9-12-18(21)3/h4-15H,1-3H3/q+1

InChI Key

VZUUNOYQXCOPLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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